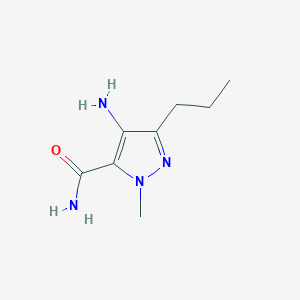

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDLWWQHYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391592 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-02-8 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Structural Elucidation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel heterocyclic compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The methodologies outlined herein are designed to provide a self-validating system for confirming the molecular structure through a combination of modern spectroscopic techniques.

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The title compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a multi-substituted pyrazole with the molecular formula C₈H₁₄N₄O.[3][4][5] It is recognized as a key intermediate in the synthesis of various pharmaceuticals.[4][6] Accurate structural confirmation of such molecules is a critical step in drug discovery and development to ensure the identity, purity, and stability of the active pharmaceutical ingredient and its intermediates.[7][8]

This guide will detail a multi-pronged analytical approach, beginning with fundamental characterization and progressing through advanced spectroscopic analysis to unambiguously determine the connectivity and spatial arrangement of the atoms.

Strategic Workflow for Structure Elucidation

The structural elucidation of a novel compound is a systematic process of piecing together molecular fragments. Our approach is designed to be logical and efficient, with each step providing a layer of data that informs the next.

Caption: A logical workflow for the structural elucidation of a novel compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The initial and most crucial step is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.[9]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation: The molecular formula of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is C₈H₁₄N₄O.[3][4][5] The expected monoisotopic mass is 182.1168 g/mol .[4] The HRMS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1246. The measured mass should be within 5 ppm of the theoretical mass, confirming the elemental composition.[9]

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₄N₄O |

| Theoretical Monoisotopic Mass | 182.1168 |

| Expected [M+H]⁺ (m/z) | 183.1246 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The structure contains a primary amine (-NH₂), a primary amide (-CONH₂), and aliphatic C-H bonds. The FTIR spectrum should exhibit characteristic absorption bands for these groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands)[12][13] |

| Primary Amide (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3180 (two bands)[10] |

| Aliphatic (C-H) | Stretch | 2960 - 2850 |

| Carbonyl (C=O) | Stretch (Amide I band) | ~1680 - 1630[10] |

| Amine/Amide (N-H) | Bend (Scissoring) | 1650 - 1580[12] |

| C-N Stretch | Stretch | 1335 - 1250[12] |

The presence of two distinct pairs of N-H stretching bands for the amine and amide groups, along with a strong carbonyl absorption, provides strong initial evidence for the proposed functional groups.[10][14]

Part 2: Unraveling the Core Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[15] A combination of 1D and 2D NMR experiments will be used to establish the carbon skeleton and the connectivity between atoms.[16][17]

1D NMR Spectroscopy: ¹H, ¹³C, and DEPT

Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-90, and DEPT-135 spectra.

Expected Data & Interpretation: Based on the structure, we can predict the expected signals in the ¹H and ¹³C NMR spectra.

¹H NMR Predicted Chemical Shifts (in DMSO-d₆):

| Protons | Multiplicity | Integration | Approx. δ (ppm) | Assignment |

|---|---|---|---|---|

| CH₃ (propyl) | triplet | 3H | ~0.9 | Propyl-CH₃ |

| CH₂ (propyl) | sextet | 2H | ~1.5 | Propyl-CH₂ |

| CH₂ (propyl) | triplet | 2H | ~2.4 | Pyrazole-CH₂ |

| N-CH₃ | singlet | 3H | ~3.7 | N-Methyl |

| NH₂ (amine) | broad singlet | 2H | ~5.5 | 4-Amino |

| NH₂ (amide) | broad singlet | 2H | ~7.0, ~7.5 | 5-Carboxamide |

¹³C NMR and DEPT Predicted Chemical Shifts (in DMSO-d₆):

| Carbon | DEPT-135 | Approx. δ (ppm) | Assignment |

|---|---|---|---|

| C (propyl) | CH₃ | ~14 | Propyl-CH₃ |

| C (propyl) | CH₂ | ~22 | Propyl-CH₂ |

| C (propyl) | CH₂ | ~28 | Pyrazole-CH₂ |

| C (N-methyl) | CH₃ | ~35 | N-Methyl |

| C4 (pyrazole) | C | ~100 | C-NH₂ |

| C5 (pyrazole) | C | ~140 | C-CONH₂ |

| C3 (pyrazole) | C | ~150 | C-propyl |

| C=O (amide) | C | ~165 | Carboxamide |

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range).

Experimental Protocol: Follow the same sample preparation and instrumentation as for 1D NMR. Acquire standard 2D COSY, HSQC, and HMBC spectra.

Expected Correlations & Interpretation:

Caption: Expected 2D NMR correlations for the propyl group.

-

COSY: A correlation between the triplet at ~0.9 ppm and the sextet at ~1.5 ppm, and between the sextet at ~1.5 ppm and the triplet at ~2.4 ppm will confirm the propyl chain spin system.

-

HSQC: Will connect each proton signal of the propyl chain and the N-methyl group to their respective carbon signals.

-

HMBC: This is key for assembling the final structure.

-

The protons of the N-CH₃ group (~3.7 ppm) should show correlations to the pyrazole ring carbons C5 (~140 ppm) and the pyrazole nitrogen (if a ¹H-¹⁵N HMBC is performed).

-

The protons of the pyrazole-adjacent CH₂ group (~2.4 ppm) will show a crucial correlation to the pyrazole carbon C3 (~150 ppm), linking the propyl group to the ring.

-

The amine protons (~5.5 ppm) should correlate to pyrazole carbons C3 and C5.

-

The amide protons (~7.0, ~7.5 ppm) will show a correlation to the carbonyl carbon (~165 ppm) and to the pyrazole carbon C5 (~140 ppm).

-

Part 3: Definitive 3D Structure by X-Ray Crystallography

Rationale: While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the unambiguous, absolute 3D structure of the molecule in the solid state.[18][19] This technique is the gold standard for structural confirmation.[20]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo-Kα radiation.[21]

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.[21]

Expected Results: The X-ray crystallographic analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule. It will confirm the substitution pattern on the pyrazole ring and the conformation of the propyl and carboxamide groups. The resulting crystal structure should be consistent with the connectivity determined by NMR spectroscopy.

Conclusion

The synergistic application of mass spectrometry, FTIR spectroscopy, a suite of 1D and 2D NMR experiments, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structural elucidation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This systematic approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research and development activities.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Small molecule analysis using MS - Bioanalysis Zone. Available at: [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis - TIGP. (2022). Available at: [Link]

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1964). Journal of the Chemical Society.

-

Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024). Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020). Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

General structure for Pyrazole derivative (A2):... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chemical structures of pyrazole derivatives 64a,b - ResearchGate. Available at: [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available at: [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - Advent Chembio. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). Available at: [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013). Available at: [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]

-

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PharmaCompass.com. Available at: [Link]

-

Determination of absolute configuration using X-ray diffraction - ResearchGate. Available at: [Link]

-

The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Acta Chimica Slovenica. Available at: [Link]

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. Available at: [Link]

-

The use of X-ray crystallography to determine absolute configuration. - FOLIA. (2007). Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]

- 6. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, identified by CAS number 139756-02-8, is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of Sildenafil (Viagra™)[1][2][3]. This pyrazole derivative serves as a fundamental building block, providing the core pyrazole ring structure that is essential for the pharmacological activity of Sildenafil[1]. Beyond its established role in pharmaceutical manufacturing, this compound has also been noted for its potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1), suggesting broader applications in drug discovery and development[4].

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications and potential biological activities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 139756-02-8 | [5] |

| Molecular Formula | C₈H₁₄N₄O | [5] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 98-101 °C | [7] |

| Boiling Point | 325.9 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol | |

| Density | 1.32 g/cm³ (Predicted) | [7] |

| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N | [6] |

| SMILES | CCCC1=NN(C)C(=C1N)C(=O)N |

Synthesis and Manufacturing

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-step process that has been optimized for industrial-scale production. An improved methodology enhances the total yield and simplifies the procedure, making it more suitable for manufacturing environments[8].

Improved Synthesis Workflow

The following diagram outlines the key stages in the improved synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester.

Caption: Key steps in Sildenafil synthesis.

Analytical Methodologies

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

HPLC Method for Purity Analysis

While specific parameters can vary, a general HPLC method for the analysis of this compound would involve:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Purity: Commercial grades for pharmaceutical use often exceed 98% purity as determined by HPLC.

Potential Biological Activity and Future Research

While its role in Sildenafil synthesis is well-established, there are indications of other potential biological activities for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. It has been described as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).[4]

The structural similarity of the pyrazole core to other biologically active molecules suggests that this compound and its derivatives could be interesting candidates for further investigation in various therapeutic areas. The potential PDE1 inhibitory activity, for instance, could be explored for conditions where PDE1 is a relevant target. However, it is important to note that at present, the evidence for these activities is limited, and further dedicated research is required to validate these claims and understand the underlying mechanisms of action.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or with local exhaust ventilation. Avoid inhalation of dust.

-

Storage: Store in a cool, dark, and dry place. Some sources recommend refrigeration at 2-8°C for long-term storage to maintain potency and prevent degradation.[1]

Conclusion

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Sildenafil. Its well-defined physical and chemical properties, coupled with optimized synthesis routes, make it a reliable and crucial intermediate. While its potential as a bioactive molecule in its own right remains an area for further exploration, its current application underscores the importance of pyrazole derivatives in medicinal chemistry. This guide provides researchers and drug development professionals with a solid foundation of technical information to support their work with this important compound.

References

-

Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. (URL: [Link])

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. (URL: [Link])

-

The Crucial Role of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Production. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. (URL: [Link])

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Advent Chembio. (URL: [Link])

-

Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. (URL: [Link])

-

SILDENAFIL. New Drug Approvals. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

-

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PharmaCompass.com. (URL: [Link])

-

4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]

- 6. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide;4-Amino-1-methyl-3-N-propyl-5-pyrazolecarboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities and therapeutic potential of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and the broader class of pyrazole carboxamide derivatives. While primarily recognized as a key intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, the inherent structural motifs of this compound suggest a wider range of pharmacological applications. This document will delve into the known and potential biological activities, mechanisms of action, and structure-activity relationships of pyrazole carboxamides, offering valuable insights for researchers and professionals in drug development. We will explore its potential as an anti-inflammatory agent, a kinase inhibitor, and beyond, supported by detailed experimental protocols and data presentation.

Introduction: Beyond a Synthetic Intermediate

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core, a five-membered ring with two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1] While its role in the industrial synthesis of sildenafil is well-documented, the intrinsic biological potential of this molecule remains largely unexplored in publicly available literature. However, the vast body of research on related pyrazole carboxamide derivatives provides a strong foundation for predicting its bioactivity and guiding future research.

The pyrazole ring system is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[2][3] The carboxamide moiety further enhances its drug-like properties, allowing for fine-tuning of its physicochemical and pharmacokinetic profiles. This guide will, therefore, leverage the extensive knowledge of the pyrazole carboxamide class to illuminate the potential of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a lead compound for novel therapeutic agents.

Potential Biological Activities and Mechanisms of Action

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[4] Based on the extensive research into this class of compounds, we can infer several potential biological activities for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Anti-inflammatory Activity

Potential Mechanism of Action:

-

COX Inhibition: The structural features of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could allow it to bind to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

-

Cytokine Modulation: The compound may interfere with signaling pathways that lead to the production of pro-inflammatory cytokines.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the COX-inhibitory activity of a test compound.

Materials:

-

Test compound (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide)

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Prostaglandin screening EIA kit

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The pyrazole scaffold is a well-established core structure for the design of potent and selective kinase inhibitors.[8] Derivatives of pyrazole carboxamide have been shown to inhibit a variety of kinases, including:

-

Aurora Kinases A and B: Important for cell cycle regulation, making them attractive targets for cancer therapy.[9]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[10]

-

Akt Kinase: A central node in cell survival and proliferation pathways.[8]

Potential Mechanism of Action:

The pyrazole core can act as a scaffold to present various functional groups that can interact with the ATP-binding pocket of kinases, leading to competitive inhibition. The amino, methyl, propyl, and carboxamide groups on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be modified to optimize binding affinity and selectivity for specific kinases.

Signaling Pathway: Kinase Inhibition

Caption: General signaling pathway illustrating kinase inhibition by pyrazole carboxamides.

Other Potential Activities

The versatility of the pyrazole carboxamide scaffold suggests a range of other potential biological activities:

-

Fungicidal and Insecticidal Activity: Pyrazole carboxamides are widely used in agriculture as fungicides and insecticides, often targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[11][12][13]

-

Cannabinoid Receptor Antagonism: Certain pyrazole carboxamide derivatives have been identified as potent antagonists of the CB1 receptor, with potential applications in treating obesity and related metabolic disorders.[2][14][15]

-

Phosphodiesterase (PDE) Inhibition: Given its role as a precursor to sildenafil, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivatives could be explored for their inhibitory activity against various PDE isoforms, which are involved in a multitude of physiological processes.[16][17]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its derivatives can be achieved through established synthetic routes for pyrazole carboxamides.

General Synthesis Workflow

A common and flexible approach involves a two-stage process: the construction of the pyrazole ring followed by amide coupling.[18]

Workflow: Synthesis of Pyrazole Carboxamides

Caption: General workflow for the synthesis of pyrazole carboxamides.

Structure-Activity Relationships

The biological activity of pyrazole carboxamides can be significantly influenced by the substituents at various positions of the pyrazole ring and the carboxamide moiety.

Table 1: General Structure-Activity Relationships of Pyrazole Carboxamides

| Position | Substituent | General Effect on Activity |

| N1 | Alkyl, Aryl | Influences selectivity and pharmacokinetic properties. |

| C3 | Alkyl, Aryl | Can impact binding affinity to the target protein. |

| C4 | H, Halogen, Amino | Modifications can alter electronic properties and target interactions. |

| C5 | Aryl, Heteroaryl | Often crucial for potent activity, involved in key binding interactions. |

| Carboxamide-N | Substituted amines | Greatly influences potency, selectivity, and physicochemical properties. |

This table provides a generalized summary. Specific SARs are target-dependent.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Values obtained from publicly available chemical databases.

Future Directions and Conclusion

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide represents a promising starting point for the development of novel therapeutic agents. While its current application is primarily as a synthetic intermediate, the rich pharmacology of the pyrazole carboxamide scaffold suggests a multitude of untapped biological activities.

Future research should focus on:

-

Systematic derivatization of the core structure to build a library of analogues.

-

Screening this library against a diverse panel of biological targets, including kinases, inflammatory mediators, and other enzymes.

-

In-depth investigation of the mechanism of action of any identified hits.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B711279C. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships - Benchchem. (Link not available)

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. [Link]

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed. [Link]

-

Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches - Morressier. [Link]

-

Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents - ResearchGate. [Link]

-

Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed. [Link]

-

Synthesis and immunosuppressant activity of pyrazole carboxamides - PubMed. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]

-

Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate. [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC - PubMed Central. [Link]

-

An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC - NIH. [Link]

-

Exmples of pyrazolopyridine-based PDE5 inhibitors - ResearchGate. [Link]

-

pharmacokinetics and pharmacodynamics of 23 pyrazole compounds - Zenodo. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Sildenafil - Wikipedia. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Core of Inhibition: A Technical Guide to the Mechanism of Action of Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamide derivatives represent a cornerstone in modern chemical biology and drug discovery, demonstrating a remarkable versatility that spans from agricultural fungicides to potential human therapeutics. Their profound biological activity is primarily rooted in a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme embedded in the mitochondrial electron transport chain. This guide provides an in-depth exploration of this mechanism, dissecting the molecular interactions, downstream cellular consequences, and the structure-activity relationships that govern the efficacy of this important class of compounds. We will further provide field-proven experimental protocols for the evaluation of these molecules and contextualize their mechanism within the broader landscape of cellular metabolism and disease.

Introduction: The Ascendancy of a Privileged Scaffold

The pyrazole-4-carboxamide core is a privileged scaffold in both medicinal chemistry and agrochemistry, forming the chemical foundation of numerous commercial products and clinical candidates.[1] Initially gaining prominence as highly effective fungicides for crop protection, the unique mode of action of these compounds has garnered significant interest for therapeutic applications in oncology and neurodegenerative diseases.[2][3] Unlike many other bioactive molecules, the efficacy of pyrazole carboxamides is not due to broad, non-specific interactions, but rather a targeted and potent inhibition of a key metabolic gatekeeper. Understanding this precise mechanism is paramount for the rational design of next-generation derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

The Primary Target: Succinate Dehydrogenase (Mitochondrial Complex II)

The principal mechanism of action for the majority of biologically active pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[4][5] SDH is a unique enzyme complex that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the mitochondrial electron transport chain.[4][6]

Structure and Function of Succinate Dehydrogenase

SDH is composed of four subunits:

-

SDHA and SDHB: These are the catalytic subunits, extending into the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor that binds succinate and oxidizes it to fumarate. SDHB contains three iron-sulfur clusters that facilitate the transfer of electrons.

-

SDHC and SDHD: These are the membrane-anchoring subunits, embedding the complex in the inner mitochondrial membrane. They form the ubiquinone (Coenzyme Q) binding site.

The function of SDH is to couple the oxidation of succinate to fumarate in the TCA cycle with the reduction of ubiquinone to ubiquinol in the electron transport chain. This process is essential for generating the proton gradient that drives ATP synthesis.

The Ubiquinone-Binding (Qp) Site: The Hotspot of Inhibition

Pyrazole carboxamide derivatives exert their inhibitory effect by binding to the ubiquinone-binding (Qp) site located within the SDHC and SDHD subunits.[4] This binding event physically obstructs the access of ubiquinone to its reduction site, effectively halting the flow of electrons from the iron-sulfur clusters of SDHB.[4] Molecular docking studies have revealed that the pyrazole ring and the carboxamide linker are crucial for anchoring the molecule within the Qp site, while the variable substituents on the pyrazole and amide nitrogen contribute to the potency and selectivity of the inhibitor.[7]

Downstream Cellular Consequences of SDH Inhibition

The inhibition of SDH by pyrazole carboxamides triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in susceptible organisms.

Disruption of the Electron Transport Chain and ATP Depletion

By blocking electron flow at complex II, pyrazole carboxamides severely impair the efficiency of the electron transport chain. This leads to a significant reduction in the production of ATP, the cell's primary energy currency.[4] The resulting energy deficit compromises numerous cellular processes that are essential for growth, proliferation, and survival.

Generation of Reactive Oxygen Species (ROS)

The stalled electron flow caused by SDH inhibition leads to an accumulation of electrons within complex I and complex II, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS).[4][6][8] This surge in ROS induces a state of oxidative stress, causing damage to lipids, proteins, and DNA, and further contributing to cellular dysfunction and death.[4]

Perturbation of the Tricarboxylic Acid (TCA) Cycle

As SDH is a key enzyme in the TCA cycle, its inhibition leads to an accumulation of its substrate, succinate.[9] This metabolic bottleneck disrupts the normal flux of the TCA cycle, impacting the biosynthesis of essential precursors for amino acids, nucleotides, and heme groups.

The following diagram illustrates the central role of SDH and the consequences of its inhibition by pyrazole carboxamide derivatives.

Caption: Mechanism of action of pyrazole carboxamide derivatives via SDH inhibition.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[1] Key SAR insights include:

-

Pyrazole Ring Substituents: The substituents at the 1, 3, and 5-positions of the pyrazole ring are critical for potency and selectivity. For instance, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position have been shown to be important for cannabinoid CB1 receptor antagonistic activity in some series.[10] In the context of fungicides, specific substitutions on the pyrazole ring are crucial for fitting into the Qp site of fungal SDH.

-

Carboxamide Linker: The carboxamide group itself is essential for activity, likely forming key hydrogen bonds within the target protein.[11]

-

Amide Substituents: The moiety attached to the amide nitrogen significantly influences the compound's properties, including its binding affinity, solubility, and metabolic stability.

Experimental Validation: A Step-by-Step Protocol for SDH Inhibition Assay

The validation of novel SDH inhibitors requires a robust and reproducible experimental workflow. A common method is a spectrophotometric assay that measures the succinate-dependent reduction of an artificial electron acceptor.

Protocol: Spectrophotometric Assay of SDH Activity (Succinate-DCPIP Reductase)

This protocol is adapted from standard biochemical procedures for measuring Complex II activity.[12][13]

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

-

Succinate stock solution (e.g., 1 M)

-

2,6-dichlorophenolindophenol (DCPIP) stock solution (e.g., 5 mM)

-

Decylubiquinone stock solution (e.g., 10 mM in DMSO)

-

Rotenone (Complex I inhibitor) stock solution (e.g., 2 mM in DMSO)

-

Antimycin A (Complex III inhibitor) stock solution (e.g., 2 mM in ethanol)

-

Potassium cyanide (KCN) (Complex IV inhibitor) stock solution (e.g., 1 M)

-

Test inhibitor (e.g., pyrazole carboxamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare the Reaction Mixture: In a 1 mL cuvette, add the following components to the Assay Buffer:

-

Rotenone to a final concentration of 2 µM.

-

Antimycin A to a final concentration of 2 µM.

-

KCN to a final concentration of 2 mM.

-

DCPIP to a final concentration of 50 µM.

-

Decylubiquinone to a final concentration of 100 µM.

-

-

Add Mitochondrial Sample: Add the isolated mitochondria or SMPs (e.g., 10-50 µg of protein) to the cuvette.

-

Pre-incubation with Inhibitor: For inhibitor studies, add the desired concentration of the pyrazole carboxamide derivative to the cuvette and incubate for a specified time (e.g., 5-10 minutes) at room temperature. For the control, add an equivalent volume of the solvent.

-

Establish Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 600 nm for 2-3 minutes to establish a baseline rate of DCPIP reduction.

-

Initiate the Reaction: Add succinate to a final concentration of 10 mM to initiate the reaction.

-

Measure Activity: Immediately begin recording the decrease in absorbance at 600 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the SDH activity.

-

Data Analysis: Calculate the rate of DCPIP reduction (ΔA600/min). To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the experimental workflow for validating a novel SDH inhibitor.

Caption: A typical workflow for validating a novel SDH inhibitor.

Quantitative Efficacy Data

The potency of pyrazole carboxamide derivatives as SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table presents representative IC50 values for some pyrazole carboxamide fungicides against SDH from different fungal species.

| Compound | Fungal Species | IC50 (µM) | Reference |

| Boscalid | Rhizoctonia solani | 7.9 | |

| Fluxapyroxad | Rhizoctonia solani | 6.15 | [14] |

| Compound 5e | Rhizoctonia solani | 2.04 | [14] |

| Compound E1 | Rhizoctonia solani | 3.3 | |

| Fluxapyroxad | Porcine SDH | 2.87 | [15] |

| Compound 7s | Porcine SDH | 0.014 | [15] |

Broader Implications and Future Directions

The well-defined mechanism of action of pyrazole carboxamide derivatives makes them invaluable tools for both fundamental research and applied drug discovery.

-

Fungicide Development: The continued exploration of SAR will undoubtedly lead to the development of new fungicides with improved efficacy, broader spectrum of activity, and lower environmental impact. Understanding the molecular basis of resistance is also a critical area of ongoing research.[16][17]

-

Oncology: The reliance of many cancer cells on mitochondrial metabolism has positioned SDH as an attractive target for anticancer drug development.[2][9] Pyrazole carboxamides that selectively target cancer cell mitochondria could represent a novel therapeutic strategy.

-

Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of several neurodegenerative diseases. While the role of SDH in these conditions is still being elucidated, targeting this enzyme with specific inhibitors could offer a new avenue for therapeutic intervention.[18]

Conclusion

The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and specific inhibitors of succinate dehydrogenase. Their well-characterized mechanism of action, involving the disruption of cellular respiration and the induction of oxidative stress, provides a solid foundation for the rational design of new derivatives with tailored biological activities. As our understanding of the central role of mitochondrial metabolism in health and disease continues to expand, the importance of pyrazole carboxamides as both research tools and therapeutic agents is set to grow.

References

-

Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available from: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available from: [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

-

Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production. PubMed. Available from: [Link]

-

Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. PubMed. Available from: [Link]

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

-

Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. Morressier. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

-

Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available from: [Link]

-

Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. Available from: [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

-

Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. PubMed. Available from: [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

-

Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel. PubMed Central. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available from: [Link]

-

Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available from: [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available from: [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central. Available from: [Link]

-

Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. PubMed Central. Available from: [Link]

-

Complex II Biology in Aging, Health, and Disease. MDPI. Available from: [Link]

-

Synthesis and immunosuppressant activity of pyrazole carboxamides. PubMed. Available from: [Link]

-

Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Repository of Research and Investigative Information. Available from: [Link]

-

Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. PubMed. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]

-

Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. Available from: [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. Available from: [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. Available from: [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. APS Journals. Available from: [Link]

-

Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum. Plant Disease. Available from: [Link]

-

Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide to the Synthesis and Significance of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Executive Summary

This guide provides a comprehensive technical overview of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a pivotal intermediate in modern pharmaceutical synthesis. While not a therapeutic agent itself, its structure forms the essential A-ring precursor for Sildenafil, a widely recognized treatment for erectile dysfunction.[1][2] This document delves into the strategic considerations behind its synthesis, offering a detailed, step-by-step walkthrough of established and improved manufacturing protocols. By examining the causality behind experimental choices, from the initial construction of the pyrazole core to the critical functionalization steps, this guide aims to provide researchers, scientists, and drug development professionals with a robust understanding of the chemistry, challenges, and industrial relevance of this key molecule. Furthermore, it situates the compound within the broader context of pyrazole carboxamide derivatives, a scaffold of significant interest in medicinal chemistry for its diverse and potent biological activities.[3][4]

Introduction: The Pyrazole Carboxamide Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile biological activities.[3] Pyrazole-containing molecules exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antiviral effects.[4][5] Within this class, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No: 139756-02-8) stands out for its industrial importance.[6] Its primary and most notable application is serving as the foundational building block for the pyrazolopyrimidinone core of Sildenafil.[1][2][7]

Table 1: Physicochemical Properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

| Property | Value | Source(s) |

| CAS Number | 139756-02-8 | [1][6] |

| Molecular Formula | C₈H₁₄N₄O | [1][6][8] |

| Molecular Weight | 182.22 g/mol | [6][8] |

| Melting Point | 98-101 °C | [7] |

| Appearance | White to off-white solid | |

| IUPAC Name | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | [1] |

Retrosynthetic Analysis and Strategic Imperatives

The synthesis of a multi-substituted heterocyclic compound like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide requires careful strategic planning to control regioselectivity and ensure efficiency. The key challenges lie in the sequential and correctly ordered introduction of four different substituents onto the pyrazole core: the N1-methyl, C3-propyl, C4-amino, and C5-carboxamide groups.

A logical retrosynthetic approach breaks the molecule down into more readily available precursors. The C5-carboxamide can be derived from a carboxylic acid or its ester, and the C4-amino group is typically installed via nitration followed by reduction. The core pyrazole ring itself is classically formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.

A critical consideration in the forward synthesis is managing the safety and environmental impact. The traditional nitration step using mixed acids poses significant safety risks, especially on an industrial scale, due to the potential for explosive exothermic reactions.[9] This has led to the development of alternative, safer protocols, such as a bromination-amination sequence, which avoids the hazards of nitration.[9]

A Modular Approach to Synthesis

This section details an improved, multi-step synthesis adapted from literature, emphasizing safety, efficiency, and industrial applicability.[10] The overall workflow is designed to be robust and scalable.

Module 3.1: Synthesis of the Pyrazole Core

The foundational step is the Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester equivalent with hydrazine. The choice of starting material, ethyl 2-cyano-3-oxohexanoate, is strategic as the cyano group readily converts to the desired carboxamide functionality later in the sequence.

Protocol: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of ethyl 2-cyano-3-oxohexanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5 °C) to manage the initial exotherm.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.

Module 3.2: N-Methylation and Saponification

Regioselective methylation at the N1 position is crucial. Using a reagent like dimethyl sulfate under basic conditions favors methylation at the more sterically accessible nitrogen. An improved "one-pot" procedure combines this step with the subsequent hydrolysis of the ester, streamlining the process and avoiding unnecessary isolation of the methylated ester intermediate.[10]

Protocol: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

-

Methylation: Dissolve ethyl 3-propyl-1H-pyrazole-5-carboxylate in an appropriate solvent. Add a base (e.g., sodium hydroxide) and a phase-transfer catalyst. Add dimethyl sulfate dropwise while maintaining the temperature. Stir until methylation is complete.[11]

-

Hydrolysis (Saponification): Without isolating the intermediate, add an aqueous solution of a strong base (e.g., NaOH) to the reaction mixture. Heat the mixture to reflux to hydrolyze the ethyl ester to the corresponding carboxylic acid.[11][12]

-

Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid can be collected by filtration, washed with water, and dried to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[12][13]

Module 3.3: C4-Amino and C5-Carboxamide Installation

This is the most critical and hazardous part of the traditional synthesis. The pyrazole ring is activated towards electrophilic substitution and is nitrated at the C4 position. The resulting nitro compound is then reduced, and the carboxylic acid is converted to the primary amide.

Protocol: Nitration, Amidation, and Reduction

-

Nitration: Carefully add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in portions to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain strict temperature control throughout the addition. After the reaction is complete, the mixture is quenched by pouring it onto ice, causing the nitrated product to precipitate.[10]

-

Amidation: The isolated 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia or ammonium hydroxide.[14]

-

Reduction: The final step involves the reduction of the nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.[15] This is typically performed via catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[10] This method is highly efficient and clean, yielding the final product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10]

-

Purification: The final compound is purified by recrystallization from a suitable solvent system to achieve the high purity required for pharmaceutical applications.

An improved version of this synthesis reports a total yield of 39.3%, which is an 8.5% improvement over previous methods, making it more viable for industrial production.[10]

Broader Significance and Therapeutic Landscape

While 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is primarily an intermediate, the broader pyrazole carboxamide scaffold is a hotbed of therapeutic innovation. The structural motifs present in this molecule are echoed in numerous compounds with potent biological activities, demonstrating the versatility of this chemical class.

-

Oncology: Derivatives have been designed as potent inhibitors of key cancer-driving kinases such as FLT3, CDK2/4 for Acute Myeloid Leukemia (AML)[14], and pan-FGFR for various solid tumors.[16]

-

Inflammatory Diseases: The pyrazole core is central to inhibitors of IRAK4, a critical transducer in inflammatory signaling pathways, offering potential treatments for rheumatoid arthritis and other autoimmune disorders.[17]

-

Pain Management: Novel pyrazole-1-carboxamide derivatives have been discovered as Gi-biased μ-opioid receptor (MOR) agonists, a promising strategy for developing potent analgesics with fewer side effects than traditional opioids.[18]

-

Infectious Diseases: Certain pyrazole derivatives have been identified as novel inhibitors of HIV-1 replication, acting through mechanisms distinct from current antiretroviral therapies, which is crucial for combating drug resistance.[19]

The successful, large-scale synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a testament to the power of process chemistry. It enables the reliable production of Sildenafil and simultaneously provides a platform and knowledge base for the exploration and development of new therapeutic agents based on the versatile and potent pyrazole carboxamide scaffold.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid.

- Unknown. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.

- Smolecule. (2023, August 15). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

- Kim, H., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. PubMed.

- Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. MDPI.

- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.

- Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

- Unknown. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. PubMed.

- Advent Chembio. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate.

- Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid.

- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.

- Unknown. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate.

- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.

- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.

- PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate.

- PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide.

- Unknown. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. PubMed Central.

- Unknown. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. PMC - NIH.

- Unknown. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. PubMed Central.

- PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.

- Unknown. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. PMC - PubMed Central.

Sources

- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. jocpr.com [jocpr.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]

- 7. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 8. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide;4-Amino-1-methyl-3-N-propyl-5-pyrazolecarboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]